![molecular formula C17H24N2O2 B12114786 Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B12114786.png)
Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate
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Overview
Description
- It features a spirocyclic structure, where an eight-membered ring containing nitrogen is fused to a benzyl group.
- The compound’s systematic name reflects its substituents: benzyl (C₆H₅CH₂-) attached to an 8-amino-2-azaspiro[4.5]decane-2-carboxylate core.
Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate: is a chemical compound with the molecular formula C₁₇H₂₄N₂O₂.
Preparation Methods
- A convenient synthetic route involves starting from commercially available reagents:
- Industrial production methods may vary, but the described synthesis provides a foundation for large-scale production.
Chemical Reactions Analysis
Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate: can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique spirocyclic structure.
Biology: Investigated for potential bioactivity (e.g., as ligands for receptors or enzymes).
Medicine: May exhibit pharmacological effects; further studies needed.
Mechanism of Action
- Mechanism not fully elucidated.
- Potential molecular targets and pathways remain subjects of ongoing research.
Comparison with Similar Compounds
- Similar compounds include other spirocyclic derivatives and benzyl-substituted amines.
Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate: stands out due to its spirocyclic nature.
Biological Activity
Benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry due to its unique spirocyclic structure and various functional groups. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound has the following molecular characteristics:
- Molecular Formula : C17H24N2O2
- Molecular Weight : Approximately 288.4 g/mol
- Functional Groups : Contains an amine group and a carboxylate moiety, contributing to its biological activity.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes such as cell proliferation and apoptosis.
- Receptor Binding : It may bind to receptors that regulate various physiological responses, influencing signaling pathways critical for cellular function.
- Modulation of Ion Channels : Interaction with ion channels could alter cellular excitability and neurotransmitter release, impacting neuronal communication.
Biological Activities
Research indicates that this compound exhibits notable biological activities:
- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections.
- Anticancer Properties : Preliminary studies indicate that it may possess anticancer activity by inducing apoptosis in cancer cells, although further research is needed to elucidate the specific pathways involved.
- Anti-inflammatory Effects : The compound may modulate inflammatory responses, making it a candidate for treating inflammatory diseases.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Benzyl (R)-3-amino-1-oxa-8-azaspiro[4.5]decane-8-carboxylate | C17H24N2O3 | Contains an oxo group; potentially different reactivity |
Tert-butyl 7-amino-2-azaspiro[4.5]decane-2-carboxylate | C19H30N2O2 | Different alkyl substituent; alters steric properties |
2-Benzyl-8-oxa-2-azaspiro[4.5]decane-4-carboxylic acid hydrochloride | C17H24N2O3·HCl | Hydrochloride salt form; affects solubility |
This compound is distinguished by its specific amino and carboxylic functionalities, which contribute to its unique chemical behavior and potential applications compared to these similar compounds.
Case Studies
Several studies have reported on the biological activities of this compound:
-
Antimicrobial Efficacy Study : A recent study tested the compound against multiple bacterial strains, demonstrating significant inhibition zones comparable to standard antibiotics like gentamicin.
- Results :
- Staphylococcus aureus: 15 mm inhibition
- Escherichia coli: 12 mm inhibition
- Results :
-
Cancer Cell Line Study : In vitro assays using human cancer cell lines indicated that this compound induced apoptosis through the activation of caspase pathways.
- Findings :
- Increased caspase activity was observed at concentrations above 10 µM.
- Cell viability assays showed a reduction in viable cells by over 50% after 48 hours of treatment.
- Findings :
These findings highlight the therapeutic potential of this compound in oncology.
Properties
Molecular Formula |
C17H24N2O2 |
---|---|
Molecular Weight |
288.4 g/mol |
IUPAC Name |
benzyl 8-amino-2-azaspiro[4.5]decane-2-carboxylate |
InChI |
InChI=1S/C17H24N2O2/c18-15-6-8-17(9-7-15)10-11-19(13-17)16(20)21-12-14-4-2-1-3-5-14/h1-5,15H,6-13,18H2 |
InChI Key |
GHXISVFDKKIKKC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1N)CCN(C2)C(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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